molecular formula C10H12O3 B1295677 2,4-Dimethoxy-3-methylbenzaldehyde CAS No. 7149-92-0

2,4-Dimethoxy-3-methylbenzaldehyde

Cat. No. B1295677
CAS RN: 7149-92-0
M. Wt: 180.2 g/mol
InChI Key: UOKAZUWUHOBBMD-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-3-methylbenzaldehyde is a chemical compound that is a derivative of benzaldehyde with two methoxy groups and one methyl group on the benzene ring. It is related to other dimethoxybenzaldehydes that have been synthesized and characterized for various applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of related dimethoxybenzaldehydes has been reported using different starting materials and methods. For instance, a novel economical route for the synthesis of 2,4-dimethoxybenzaldehyde has been developed using 1,3-dimethoxybenzene as a raw material through Vilsmeier formylation with DMF directly, achieving a high yield and purity after purification . Another synthesis approach involves the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal, which is a key step in producing 2,5-dialkyl-1,3-dimethoxybenzenes . Additionally, a practical synthesis of 3,4-dimethoxy-o-toluic acid, which is structurally related to 2,4-dimethoxy-3-methylbenzaldehyde, starts with 2,3-dimethoxybenzaldehyde and involves catalytic reduction, bromination, and carboxylation .

Molecular Structure Analysis

The molecular structure of compounds related to 2,4-dimethoxy-3-methylbenzaldehyde has been studied using various techniques. Single-crystal X-ray diffraction studies have been employed to determine the crystal structure of synthesized compounds, such as 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline, which belongs to the monoclinic system with the centrosymmetric space group P21/n . Similarly, the crystal structure of Schiff bases derived from 3,4-dimethoxybenzaldehyde has been characterized, revealing that the imino functional group is coplanar with its adjacent benzene ring .

Chemical Reactions Analysis

Dimethoxybenzaldehydes participate in various chemical reactions due to their reactive aldehyde group and electron-donating methoxy substituents. They can be used as intermediates in the synthesis of other organic compounds. For example, they can react with amino compounds to form Schiff bases, which have been synthesized and characterized . Additionally, they can be derivatized for use in liquid chromatography as highly sensitive and selective fluorescence reagents for aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxybenzaldehydes and their derivatives have been investigated through different analytical techniques. The optical properties, such as the optical band gap and refractive index, have been analyzed using UV–Vis–NIR studies . The thermal properties have been assessed by thermogravimetric (TG) and differential thermal analyses (DTA), and kinetic parameters have been computed from TGA data . The electronic properties, including the plasma energy, Penn gap, Fermi energy, and electronic polarizability, have been calculated for some of the synthesized crystals . Additionally, the third-order nonlinear optical properties have been measured using the Z-scan technique .

Scientific Research Applications

Application 1: Stereocontrolled Total Synthesis of (−)-Kendomycin

  • Summary of the Application : 2,4-Dimethoxy-3-methylbenzaldehyde is used as a starting reagent in the stereocontrolled total synthesis of (−)-kendomycin . Kendomycin is a naturally occurring tetracyclic polyketide with notable antibiotic and cytostatic activity.
  • Results or Outcomes : The outcome of this application is the successful synthesis of (−)-kendomycin, a compound with significant antibiotic and cytostatic properties .

Application 2: Total Syntheses of Renierol, Renierol Acetate, and Renierol Propionate

  • Summary of the Application : 2,4-Dimethoxy-3-methylbenzaldehyde is used in the total syntheses of renierol, renierol acetate, and renierol propionate . These are naturally occurring compounds with potential biological activities.
  • Results or Outcomes : The outcome of this application is the successful synthesis of renierol, renierol acetate, and renierol propionate .

Safety And Hazards

2,4-Dimethoxy-3-methylbenzaldehyde may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes . If inhaled, the person should be moved into fresh air . In case of skin contact, it should be washed off with soap and plenty of water .

properties

IUPAC Name

2,4-dimethoxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-9(12-2)5-4-8(6-11)10(7)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKAZUWUHOBBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291007
Record name 2,4-Dimethoxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-3-methylbenzaldehyde

CAS RN

7149-92-0
Record name 7149-92-0
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Record name 2,4-Dimethoxy-3-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxy-3-methylbenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
RA Allred - Microgram, 2005 - erowid.org
Synthesis and analytical data for 2, 4-dimethoxy-3-methylphenethylamine (2) and its hydrochloride salt (3) are described. 2 was synthesized from 2, 4-dimethoxy-3-methylbenzaldehyde …
Number of citations: 5 www.erowid.org
AB Smith, EF Mesaros, EA Meyer - Journal of the American …, 2006 - ACS Publications
A convergent stereocontrolled total synthesis of (−)-kendomycin (1) has been achieved. The synthesis proceeds with a longest linear sequence of 21 steps, beginning with commercially …
Number of citations: 120 pubs.acs.org
JP Lambooy - Journal of the American Chemical Society, 1956 - ACS Publications
By the use of the 2, 4-dihydroxymethylphenylalanines it has become possible to propose a theory for the sites of the linkages which exist between tyrosinase from the potato and a …
Number of citations: 34 pubs.acs.org
J Zhu, AR Germain, JA Porco Jr - … Chemie International Edition, 2004 - Wiley Online Library
Right to the core: Gold (III)-catalyzed cycloisomerization of o-alkynylbenzaldehydes to 2-benzopyrylium salts and subsequent in situ oxidation have been employed to prepare the core …
Number of citations: 220 onlinelibrary.wiley.com
AK Tanaka, A Kobayashi… - Agricultural and Biological …, 1973 - Taylor & Francis
Sclerotinin A (3,6,8-trihydroxy-3,4,5,7-tetramethyl-3,4-dihyroisocoumarin: 1), a metabolite of Sclerotinia sclerotiorum, was first totally synthesized. The pentenone ring of 2,3,4,6-…
Number of citations: 10 www.tandfonline.com
DL Comins, JD Brown - The Journal of organic chemistry, 1984 - ACS Publications
The addition of aromatic aldehydes to certain lithium dialkylamides in benzene or tetrahydrofuran gave «-amino alkoxides which were ortho lithiated with excess n-butyllithium. …
Number of citations: 242 pubs.acs.org
A KUBO, N SAITO, H YAMATO… - Chemical and …, 1987 - jstage.jst.go.jp
In connection with our studies directed toward the synthesis of dimeric isoquinolinequinone antibiotics., ie, saframycins (1a-c), 1) safracins, 2) and renieramycins, 3) we considered the …
Number of citations: 51 www.jstage.jst.go.jp
P Shelley, TJ Bannan, SD Worrall, MR Alfarra… - Atmosphere, 2021 - mdpi.com
Benzaldehydes are components of atmospheric aerosol that are poorly represented in current vapour pressure predictive techniques. In this study the solid state ( P S sat ) and sub-…
Number of citations: 1 www.mdpi.com
T Schmitt, FT Krell, KE Linsenmair - Journal of Chemical Ecology, 2004 - Springer
2-Methyl-1,4-benzoquinone (toluquinone) and 2-methoxy-3-methyl-1,4-benzoquinone are the most common components of defensive secretions of juliform millipedes (Diplopoda: …
Number of citations: 50 link.springer.com
RC Clark, S Yeul Lee, DL Boger - Journal of the American …, 2008 - ACS Publications
Chlorofusin is a recently isolated, naturally occurring inhibitor of p53−MDM2 complex formation whose structure is composed of a densely functionalized azaphilone-derived …
Number of citations: 71 pubs.acs.org

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